Cas no 1934528-80-9 (7,7-difluoro-octahydro-1H-cyclopentabpyridine)

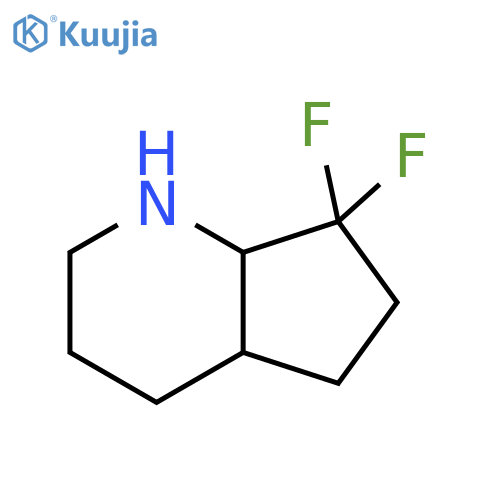

1934528-80-9 structure

商品名:7,7-difluoro-octahydro-1H-cyclopentabpyridine

CAS番号:1934528-80-9

MF:C8H13F2N

メガワット:161.19232916832

CID:5153083

7,7-difluoro-octahydro-1H-cyclopentabpyridine 化学的及び物理的性質

名前と識別子

-

- 1H-Cyclopenta[b]pyridine, 7,7-difluorooctahydro-

- 7,7-difluoro-octahydro-1H-cyclopentabpyridine

-

- インチ: 1S/C8H13F2N/c9-8(10)4-3-6-2-1-5-11-7(6)8/h6-7,11H,1-5H2

- InChIKey: DMCXGUDYJDGTRO-UHFFFAOYSA-N

- ほほえんだ: C12C(F)(F)CCC1CCCN2

7,7-difluoro-octahydro-1H-cyclopentabpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-98455-1.0g |

7,7-difluoro-octahydro-1H-cyclopenta[b]pyridine |

1934528-80-9 | 1.0g |

$1397.0 | 2023-02-10 | ||

| Enamine | EN300-98455-2.5g |

7,7-difluoro-octahydro-1H-cyclopenta[b]pyridine |

1934528-80-9 | 2.5g |

$2894.0 | 2023-09-01 | ||

| Enamine | EN300-98455-1g |

7,7-difluoro-octahydro-1H-cyclopenta[b]pyridine |

1934528-80-9 | 1g |

$1397.0 | 2023-09-01 | ||

| Enamine | EN300-98455-10.0g |

7,7-difluoro-octahydro-1H-cyclopenta[b]pyridine |

1934528-80-9 | 10.0g |

$4610.0 | 2023-02-10 | ||

| Enamine | EN300-98455-5.0g |

7,7-difluoro-octahydro-1H-cyclopenta[b]pyridine |

1934528-80-9 | 5.0g |

$3666.0 | 2023-02-10 | ||

| Enamine | EN300-98455-10g |

7,7-difluoro-octahydro-1H-cyclopenta[b]pyridine |

1934528-80-9 | 10g |

$4610.0 | 2023-09-01 | ||

| Enamine | EN300-98455-5g |

7,7-difluoro-octahydro-1H-cyclopenta[b]pyridine |

1934528-80-9 | 5g |

$3666.0 | 2023-09-01 |

7,7-difluoro-octahydro-1H-cyclopentabpyridine 関連文献

-

1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

1934528-80-9 (7,7-difluoro-octahydro-1H-cyclopentabpyridine) 関連製品

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量